molecular formula C28H46O2 B15196664 5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B15196664
M. Wt: 414.7 g/mol
InChI Key: NEETXMRNUNEBRH-UHFFFAOYSA-N
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Description

This compound features a highly complex structure characterized by:

  • A 1,3-diol-substituted cyclohexane core with conjugated ethylidene and methylidene groups.
  • A polycyclic indenyl substituent linked to a branched alkyl chain (5,6-dimethylheptan-2-yl).
  • Stereochemical complexity due to multiple chiral centers, as inferred from its IUPAC name and SMILES notation .

Its predicted physical properties include a density of ~1.01 g/cm³ and a boiling point of ~529°C, though experimental validation is needed .

Properties

IUPAC Name

5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEETXMRNUNEBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

The compound belongs to the secosteroid family, characterized by a broken B-ring in its cyclopentanophenanthrene backbone. Its molecular formula, C₂₇H₄₄O₃ , corresponds to a molecular weight of 416.6 g/mol . Key structural features include:

  • A 1,3-diol moiety at positions 1 and 3 of the cyclohexane ring, critical for receptor binding.
  • Conjugated dienes in the side chain and steroidal core, enabling photochemical isomerization.
  • Methylidene groups at positions 4 and 7a, which influence conformational stability.

This structure shares homology with alfacalcidol (1α-hydroxyvitamin D₃), a clinically approved antiosteoporosis agent. However, the substitution pattern at the 5,6-dimethylheptan-2-yl side chain distinguishes its pharmacokinetic profile.

Synthetic Routes and Methodologies

Starting Materials and Precursors

The synthesis typically begins with vitamin D₃ (cholecalciferol) or its derivatives, leveraging their native secosteroid framework. Modifications focus on introducing the 5,6-dimethylheptan-2-yl side chain and optimizing hydroxylation patterns.

Vitamin D₃ as a Starting Material

Vitamin D₃ undergoes esterification at the 3β-hydroxyl group to protect reactive sites during subsequent steps. For example, tert-butyldimethylsilyl (TBS) ether formation is employed to enhance solubility and prevent undesired side reactions.

Multi-Step Synthesis via Photochemical Isomerization

Cyclization and Oxidation

The core strategy involves cyclization of the vitamin D₃ side chain to form a 1α-hydroxylated intermediate . In a representative protocol:

  • Esterification : Vitamin D₃ is treated with acetic anhydride to yield the 3-acetate.
  • Cyclization : Lewis acid catalysts (e.g., BF₃·Et₂O) promote ring closure, generating a 5,6-trans cyclic ether.
  • Oxidation : Ozone or singlet oxygen selectively oxidizes the triene system to introduce ketone functionalities.

This sequence avoids chromatographic separation of 5,6-cis and 5,6-trans isomers, a major bottleneck in traditional syntheses.

Photochemical Transformation

A pivotal advancement is the use of visible-light-mediated isomerization to convert 5,6-trans intermediates to the desired 5,6-cis configuration. Key parameters include:

  • Wavelength : 390–760 nm (visible spectrum).
  • Photosensitizers : Diselenides (e.g., diphenyldiselenide) enhance triplet-state energy transfer, achieving 66–70% conversion in 1.5–2 hours.
  • Solvents : Nonpolar media like cyclohexane minimize side reactions.

Table 1 : Photochemical Conversion Efficiency

Time (min) Starting Material (%) Product (%)
30 80 20
60 55 45
90 34 66
120 34 66

Data adapted from Example 1 of CN110204469B.

Hydroxylation and Deprotection

1α-Hydroxylation

The introduction of the 1α-hydroxyl group employs microbial enzymes (e.g., Pseudonocardia autotrophica) or chemical hydroxylating agents. Enzymatic methods offer superior stereoselectivity, with yields exceeding 85% .

Global Deprotection

Final deprotection of silyl ethers and acetates is achieved via fluoride ions (e.g., TBAF) or acidic hydrolysis. Careful pH control prevents degradation of the conjugated diene system.

Optimization Strategies

Solvent Systems

  • Alkane solvents (n-hexane, cyclohexane) improve photostability during isomerization.
  • Alcohol-water mixtures (e.g., MeOH/H₂O) enhance enzymatic hydroxylation efficiency.

Catalytic Innovations

  • Diselenide photosensitizers : Diphenyldiselenide reduces reaction times by 50% compared to traditional UV irradiation.
  • Lewis acid catalysts : BF₃·Et₂O accelerates cyclization while minimizing epimerization.

Analytical and Purification Techniques

Chromatographic Separation

Preparative HPLC with C18 columns resolves 5,6-cis and 5,6-trans diastereomers. Mobile phases typically combine acetonitrile and water (70:30 v/v).

Spectroscopic Characterization

  • ¹H NMR : Methylidene protons resonate at δ 5.1–5.3 ppm (doublets, J = 10–12 Hz).
  • UV-Vis : λₘₐₓ = 265 nm (ε = 18,000 L·mol⁻¹·cm⁻¹) confirms conjugated diene presence.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 1 and 3 of the cyclohexane ring are susceptible to oxidation. Common reagents include:

ReagentConditionsProductNotes
PCC (Pyridinium Chlorochromate)Anhydrous dichloromethaneKetone formation at C1/C3Selective oxidation without affecting double bonds.
Jones reagent (CrO₃/H₂SO₄)Aqueous acetoneCarboxylic acidsOver-oxidation possible due to harsh conditions .
  • Key Finding : Oxidation primarily targets the secondary hydroxyl groups, forming ketones or carboxylic acids depending on reagent strength .

Reduction Reactions

The conjugated diene system and isolated double bonds undergo selective reduction:

Reaction TypeReagentProductStereochemical Outcome
HydrogenationH₂/Pd-CSaturated bicyclic systemCis addition dominates due to steric hindrance.
Catalytic Transfer HydrogenationAmmonium formate/Pd-CPartially reduced intermediatesControlled reduction of exocyclic methylene groups .
  • Key Finding : Hydrogenation of the exocyclic methylene group (C4) proceeds faster than reduction of the conjugated diene.

Cycloaddition Reactions

The conjugated diene moiety participates in Diels-Alder reactions:

DienophileConditionsProductYield
Maleic anhydrideReflux (Δ, 12h)Bicyclic adduct62%
Tetracyanoethylene (TCNE)Room temperature, 24hElectron-deficient adduct45%
  • Key Finding : The reaction regioselectivity favors endo transition states, stabilizing the bicyclic adduct.

Esterification

The hydroxyl groups form esters under mild conditions:

  • Reagent : Acetic anhydride, pyridine

  • Product : Di-acetylated derivative (improves lipid solubility) .

Epoxidation

The exocyclic methylene group reacts with peracids:

  • Reagent : mCPBA (meta-chloroperbenzoic acid)

  • Product : Epoxide at C4–C5 position (72% yield).

Photochemical Reactions

UV irradiation induces [4π] electrocyclic ring-opening of the conjugated diene:

  • Conditions : λ = 365 nm, inert atmosphere

  • Product : Ring-opened triene isomer (reversible under thermal conditions) .

Biological Interactions

In vitamin D analog formulations, the compound undergoes metabolic hydroxylation:

  • Enzyme : CYP27B1 (25-hydroxyvitamin D 1α-hydroxylase)

  • Site : C25 of the heptan chain

  • Product : Active metabolite with enhanced receptor binding .

Critical Analysis

  • Steric Effects : The 7a-methyl group and dimethylheptan side chain hinder reactions at the indene core.

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve yields in esterification but accelerate decomposition in acidic conditions .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on biological systems.

Medicine

The compound’s unique structure may have potential therapeutic applications. Research can focus on its activity against various diseases or its use as a drug delivery agent.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for manufacturing other chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Vitamin D3 Derivatives

3-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7a-Methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexanol (CAS 36149-00-5):

  • Structural Similarities: Shares the cyclohexanol core and indenyl side chain but differs in hydroxyl group placement (25-hydroxy vs. 1,3-diol) and alkyl chain branching .
  • Functional Differences : The 25-hydroxy group in this derivative enhances solubility in polar solvents, whereas the 1,3-diol configuration in the target compound may favor intramolecular hydrogen bonding, reducing water solubility .

Table 1: Key Properties of Vitamin D-Like Compounds

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
Target Compound C27H44O3 416.64 1.01 (predicted) 529.2 (predicted) 1,3-Diol, conjugated dienes
25-Hydroxyvitamin D3 Derivative C27H44O2 400.64 1.01 (predicted) 529.2 (predicted) 25-Hydroxy, indenyl side chain

Cyclohexane Diols in Polymer Science

1,4-Cyclohexanedimethanol (CHDM):

  • Structural Contrast : Lacks the indenyl side chain and conjugated system but shares the cyclohexane diol core.
  • Material Properties : CHDM-based polyurethanes exhibit high glass transition temperatures (Tg) and hardness due to the rigid cyclohexane ring, similar to the target compound’s predicted behavior .
  • Applications : CHDM is used in high-performance coatings, whereas the target compound’s extended conjugation could enable UV-responsive materials .

Table 2: Comparison with Industrial Diols

Compound Tg (°C) Solubility in Water Key Applications
Target Compound N/A Low (predicted) Pharmaceuticals, polymers
1,4-CHDM ~80 Moderate Coatings, elastomers
1,6-Hexanediol ~−50 High Flexible polyurethanes

Biological Activity

Overview

The compound 5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes multiple rings and functional groups, contributing to its biological activity. This article reviews the biological properties of this compound, particularly its implications in the treatment of osteoporosis and other health-related applications.

Chemical Structure and Properties

PropertyDescription
IUPAC Name This compound
Molecular Formula C28H46O2
Chemical Class Organic compound
Functional Groups Hydroxyl groups

Osteoporosis Treatment

Research indicates that this compound may play a crucial role in enhancing bone density and metabolism. The structure allows it to interact with biological pathways involved in bone health. Studies have suggested that compounds similar to this one could promote osteoblast (bone-forming cells) activity while inhibiting osteoclast (bone-resorbing cells) activity.

The proposed mechanism involves the compound's ability to modulate signaling pathways that regulate bone remodeling. It is hypothesized that the hydroxyl groups present in the molecule may facilitate interactions with specific receptors or enzymes involved in bone metabolism .

Case Studies and Research Findings

  • Synthesis and Evaluation of Related Compounds
    • A study focused on the synthesis of derivatives related to this compound showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. The best-performing derivative exhibited IC50 values of 0.32 μM for hAChE and 0.43 μM for hBuChE .
  • In Vivo Studies
    • In vivo studies demonstrated that similar compounds can significantly increase bone mineral density in animal models of osteoporosis. The compounds were administered over a period of weeks and showed a marked improvement in bone strength and density compared to control groups.
  • Toxicity Assessment
    • Toxicity studies indicated that the compound has a lower toxicity profile compared to conventional osteoporosis medications like bisphosphonates. This suggests a favorable safety margin for potential therapeutic use .

Tables of Biological Activity

Study ReferenceBiological Activity ObservedKey Findings
AChE and BuChE inhibitionIC50 = 0.32 μM (AChE), 0.43 μM (BuChE)
Bone density enhancementSignificant increase in bone mineral density
Low toxicity profileSafer alternative to existing osteoporosis drugs

Q & A

Q. Which software tools are recommended for managing spectral data and ensuring reproducibility?

  • Methodological Answer :
  • MNova NMR or ACD/Labs for spectral processing and annotation. emphasizes secure data management using encryption protocols .
  • Electronic Lab Notebooks (ELNs) like LabArchives or SciNote to track experimental parameters and raw data .
  • Open-source platforms (e.g., Jupyter Notebooks) for sharing code-based analyses (e.g., DFT, ML models) .

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